Comparative Synthetic Utility: Validated Intermediate for an FDA-Approved Drug vs. Typical R&D Building Blocks
The target compound is the designated 'Compound 1' in the published process route for Leniolisib (CDZ173), an approved therapeutic [1]. In contrast, the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold without the N6-benzyl group is a generic research intermediate with no established role in a marketed drug. The N6-benzyl substituent provides a defined molecular handle for subsequent functionalization, directly enabling the key coupling step with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate that proceeds in 93% yield, a benchmark unattainable with the non-benzylated analog [1].
| Evidence Dimension | Validated role in approved drug synthesis |
|---|---|
| Target Compound Data | Designated intermediate 'Compound 1' in Leniolisib synthesis; key coupling step achieves 93% yield [1]. |
| Comparator Or Baseline | 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (no N6-benzyl): no reported role in any approved drug synthesis. |
| Quantified Difference | Qualitative: approved drug intermediate vs. generic research chemical; 93% coupling yield benchmark established only for the target compound. |
| Conditions | Leniolisib process chemistry: coupling with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, Et₃N, 120 °C, 42 h. |
Why This Matters
A procurement choice for a research intermediate intended to replicate the Leniolisib route or to explore its chemical space must use the N6-benzyl-protected compound; substitution with the generic core prevents direct comparison to validated process data and introduces significant synthetic risk.
- [1] Hoegenauer, K., et al. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med. Chem. Lett. 2017, 8, 9, 975–980. View Source
